N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide
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Overview
Description
N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzoyl group, a bromophenyl group, and an ethylsulfonylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride and a base such as pyridine.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)-2-(4-ethylsulfonylphenyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
N-(4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide: Lacks the benzoyl group, which may influence its chemical properties and applications.
Uniqueness
N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both the benzoyl and bromophenyl groups, which can impart distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C23H20BrNO4S |
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Molecular Weight |
486.4 g/mol |
IUPAC Name |
N-(3-benzoyl-4-bromophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C23H20BrNO4S/c1-2-30(28,29)19-11-8-16(9-12-19)14-22(26)25-18-10-13-21(24)20(15-18)23(27)17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,25,26) |
InChI Key |
UHNSSWWJVXOOGY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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